1-methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-11-6-10-16(18(20)23)17(22)19-13-15-9-5-12-21(15)14-7-3-2-4-8-14/h2-4,6-8,10-11,15H,5,9,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERSESKAHHYXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-((1-phenylpyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C15H18N2O2
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit a variety of biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative conditions.
The biological activity of this compound is attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Interaction : It can bind to various receptors, modulating signal transduction pathways critical for cellular responses.
Gene Expression Modulation : Influences the expression of genes associated with inflammation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. This suggests a promising avenue for further anticancer research.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Neuroprotective Effects
Research has shown that the compound may protect neuronal cells from oxidative stress-induced apoptosis. In a model of oxidative stress, the compound significantly reduced cell death compared to controls.
Comparison with Similar Compounds
Key Observations:
- Positional Substitutions : Modifications at C1 (e.g., aryl, alkyl, or heteroaryl groups) and the carboxamide side chain at C3 significantly influence target selectivity and potency. For example, BMS-777607’s 4-fluorophenyl group at C1 and extended aryloxy chain enhance Met kinase inhibition , while CB2 agonists prioritize bulky aromatic groups for receptor binding .
Pharmacological Profiles
- Kinase Inhibition: BMS-777607 inhibits Met kinase with IC₅₀ = 3.9 nM and oral efficacy in xenograft models .
- Elastase Inhibition : AZD9668 shows potent inhibition of human neutrophil elastase (HNE; Ki = 0.8 nM) .
- CB2 Receptor Modulation : Pyridone carboxamides with benzothiazole substituents (e.g., 7a) display CB2 affinity (Ki = 12–50 nM) and functional agonism .
Physicochemical Properties
The target compound’s pyrrolidinylmethyl group may enhance solubility compared to purely aromatic analogues like 7a.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
